molecular formula C12H13NO4S B1356185 Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate CAS No. 220679-12-9

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B1356185
CAS No.: 220679-12-9
M. Wt: 267.3 g/mol
InChI Key: BWJQKKTWLJTDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a methanesulphonyl group at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methanesulphonylindole-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methanesulphonylindole.

    Esterification: The 5-methanesulphonylindole is then esterified with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain ethyl 5-methanesulphonylindole-2-carboxylate in high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Automated Equipment: Automated reactors and purification systems are employed to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methanesulphonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent for organic chemists.

Biology

  • Biochemical Probes : This compound is utilized as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways. Its ability to modify biological activities makes it valuable for studying enzyme kinetics and mechanisms.

Medicine

  • Therapeutic Potential : this compound is being explored for its potential anti-inflammatory and anticancer properties. Research indicates that derivatives of this compound may inhibit specific cancer cell lines, providing a basis for further drug development .

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The research highlighted that modifications to the indole core could enhance biological activity, indicating potential for further development as anticancer agents .

Case Study 2: Enzyme Interaction Studies

Research conducted on the interaction of this compound with specific enzymes showed that it could act as an inhibitor, providing insights into metabolic pathways involved in disease processes. This study emphasized its role as a biochemical probe, facilitating deeper understanding of enzyme mechanisms .

Comparison with Similar Compounds

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate can be compared with other similar compounds:

    Ethyl 5-methylindole-2-carboxylate: Lacks the methanesulphonyl group, leading to different chemical reactivity and biological activity.

    Ethyl 5-chloroindole-2-carboxylate: Contains a chlorine atom instead of a methanesulphonyl group, resulting in distinct properties.

    Ethyl 5-nitroindole-2-carboxylate: The presence of a nitro group imparts different electronic and steric effects.

Uniqueness: The presence of the methanesulphonyl group in ethyl 5-methanesulphonylindole-2-carboxylate makes it unique, as this functional group can participate in specific chemical reactions and influence the compound’s biological activity.

Biological Activity

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a methylsulfonyl group at the 5-position and an ethyl ester at the carboxylic acid position. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The sulfonyl group enhances solubility, allowing for better bioavailability and interaction with target sites.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines. For instance, it was tested against COLO 205 (colon cancer), SK-MEL-2 (melanoma), A549 (lung cancer), and JEG-3 (choriocarcinoma) cell lines using MTT assays. Results indicated that compounds with similar structures showed significant inhibition of cell proliferation, suggesting a promising anticancer activity profile .
  • Mechanism Insights : The mechanism underlying its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. For example, studies have shown that related indole derivatives can activate caspase pathways leading to programmed cell death in cancer cells .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of Enzymes : It has been reported to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes .
  • Case Studies : A study involving structural modifications of indole derivatives indicated that certain substitutions could enhance anti-inflammatory activity significantly. For instance, derivatives with specific functional groups showed IC50 values in the low micromolar range against COX enzymes, suggesting that this compound could be optimized for better efficacy .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activities:

Activity Cell Lines/Targets IC50 Values Mechanism
CytotoxicityCOLO 205VariesInduction of apoptosis
SK-MEL-2VariesCell cycle arrest
A549VariesApoptosis via caspase activation
Anti-inflammatoryCOX EnzymesLow µM rangeInhibition of pro-inflammatory mediators
LOXLow µM rangeModulation of inflammatory pathways

Properties

IUPAC Name

ethyl 5-methylsulfonyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-3-17-12(14)11-7-8-6-9(18(2,15)16)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJQKKTWLJTDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238451
Record name Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220679-12-9
Record name Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220679-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.